molecular formula C17H19FN2O3 B4504895 2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4504895
M. Wt: 318.34 g/mol
InChI Key: SZIARBYCUBSIMA-UHFFFAOYSA-N
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Description

2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H19FN2O3 and its molecular weight is 318.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone is 318.13797063 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

2-(3,3-Dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone and related compounds are extensively studied for their diverse biological activities. They have been synthesized for applications in analgesic and anti-inflammatory treatments. A study demonstrated that derivatives of this compound, specifically those incorporating Mannich bases of arylpyridazinones, exhibit promising analgesic and anti-inflammatory properties without showing significant gastric ulcerogenic effects, indicating a safer profile compared to traditional nonsteroidal anti-inflammatory drugs (Gökçe et al., 2005).

Pharmacological Optimization

The pyridazinone scaffold is a focal point in the development of pharmacologically active agents, including the exploration of phosphodiesterase inhibitors. Optimization efforts led to compounds with potent inhibitory activity and high selectivity, underlining the significance of the pyridazinone core in developing therapeutics for neuropsychiatric disorders, such as schizophrenia (Kunitomo et al., 2014).

Anticancer and Antiangiogenic Properties

Research has also delved into the anticancer and antiangiogenic potential of pyridazinone derivatives. A study synthesized new derivatives showing significant inhibitory effects on various human cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Kamble et al., 2015).

Chemical Synthesis and Reactivity

The chemical reactivity and versatility of the pyridazinone ring have been exploited in synthesis strategies, demonstrating its utility as a scaffold for generating diverse polyfunctional systems. This adaptability is crucial for the design and development of novel drugs, showing the pyridazinone ring's capacity for nucleophilic aromatic substitution processes (Pattison et al., 2009).

Solubility and Drug Formulation

Understanding the solubility of pyridazinone derivatives is fundamental for drug formulation. Studies on solubility and thermodynamics provide insight into the dissolution behavior of these compounds in various solvents, informing formulation strategies for improving bioavailability (Imran et al., 2017).

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-17(2,3)15(21)10-20-16(22)8-7-13(19-20)12-6-5-11(18)9-14(12)23-4/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIARBYCUBSIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
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2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

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